3-Bromo-2-fluoro-5-methoxypyridine
Overview
Description
3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . It is a colorless to pale-yellow liquid or solid .
Synthesis Analysis
The synthesis of 3-bromo-2-fluoro-5-methoxy-pyridine involves a solution of 5-bromo-6-fluoro-pyridin-3-ol and NaH in DMF. CH3I is added dropwise to this solution .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-fluoro-2-methoxypyridine is C6H5BrFNO, and its molecular weight is 206.01 . The InChI code is 1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 .Chemical Reactions Analysis
3-Bromo-5-fluoro-2-methoxypyridine is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-methoxypyridine is a colorless to pale-yellow liquid or solid . It has a molecular weight of 206.01 , a flash point of 68 °C , a specific gravity of 1.67 , and a refractive index of 1.54 .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of complex molecules. For instance, Hirokawa, Horikawa, and Kato (2000) demonstrated its use in synthesizing a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).
- Halogen-rich Intermediate : Wu et al. (2022) utilized a similar halogen-rich intermediate for the synthesis of pentasubstituted pyridines, a valuable building block in medicinal chemistry (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, & M. Saulnier, 2022).
- Chemoselective Functionalization : Stroup et al. (2007) described the chemoselective functionalization of a similar compound, highlighting its utility in creating specific substitution patterns important for pharmaceutical development (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, & Michael H Serrano-Wu, 2007).
Medicinal Chemistry and Drug Development
- Nucleoside Analogs : Nesnow and Heidelberger (1973) investigated the transformation of a similar compound into nucleoside analogs related to 5-fluorouracil, an important compound in cancer treatment (S. Nesnow & C. Heidelberger, 1973).
- Bicyclic δ-Lactams Synthesis : Sośnicki (2009) described the synthesis of bicyclic δ-lactams from 5-functionalised -2-methoxypyridines, indicating the versatility of such compounds in creating biologically active structures (J. Sośnicki, 2009).
Radiochemistry and Imaging
- Radiosynthesis for Imaging : Pauton et al. (2019) discussed the radiosynthesis of 2-amino-5-[18F]fluoropyridines from a related precursor, demonstrating its potential in PET imaging for medical diagnostics (M. Pauton, R. Gillet, C. Aubert, G. Bluet, Florence Gruss-Leleu, Sébastien Roy, & C. Perrio, 2019).
Bioconjugate Chemistry
- Oligonucleotide Labeling : Kuhnast et al. (2004) utilized a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, showing the applicability of such compounds in creating radiotracers for PET imaging (B. Kuhnast, B. de Bruin, F. Hinnen, B. Tavitian, & F. Dollé, 2004).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-fluoro-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKSOJQHWPDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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